BMS-824
Descripción
BMS-824 is a hepatitis C virus (HCV) nonstructural protein 5A (NS5A) inhibitor discovered through a high-throughput screening (HTS) campaign targeting the HCV genotype 1b (GT1b) replicon . Structurally, it belongs to the iminothiazolidinone class and was identified as a potent antiviral agent with an EC50 (half-maximum effective concentration) of 5 nM in GT1b replicon assays . Its therapeutic index (TI) exceeds 10,000, indicating minimal cytotoxicity (CC50 >50 µM) .
Mechanistically, it disrupts NS5A function by altering its subcellular localization, thereby preventing the assembly of viral replication complexes (RCs) . A critical discovery was that BMS-824 undergoes oxidative dimerization in cell culture media, generating a symmetrical dimeric species (e.g., BMS-346) with enhanced antiviral activity . This finding guided the development of optimized NS5A inhibitors, including the clinical candidate BMS-790052 (daclatasvir), which retains the symmetrical pharmacophore .
Propiedades
Número CAS |
1265321-97-8 |
|---|---|
Fórmula molecular |
C27H25F3N4O5 |
Peso molecular |
542.5152 |
Nombre IUPAC |
2-((R)-1-((S)-2-hydroxy-2-(4-(5-(3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)-1,2,4-oxadiazol-3-yl)phenyl)ethyl)piperidin-3-yl)acetic acid |
InChI |
InChI=1S/C27H25F3N4O5/c28-27(29,30)22-23(18-6-2-1-3-7-18)32-38-24(22)26-31-25(33-39-26)19-10-8-17(9-11-19)20(35)15-34-12-4-5-16(14-34)13-21(36)37/h1-3,6-11,16,20,35H,4-5,12-15H2,(H,36,37)/t16-,20-/m1/s1 |
Clave InChI |
YBQLZPRLWZZECJ-OXQOHEQNSA-N |
SMILES |
O[C@H](CN1C[C@@H](CC(O)=O)CCC1)C2=CC=C(C3=NOC(C4=C(C(F)(F)F)C(C5=CC=CC=C5)=NO4)=N3)C=C2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BMS-824; BMS 824; BMS824; |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Table 1: Key NS5A Inhibitors and Their Properties
Key Findings:
Potency and Genotype Coverage: BMS-824 and BMS-858 are highly potent against GT1b but lack efficacy against GT1a. In contrast, BMS-790052 achieves pan-genotypic activity (EC50 = 86 pM across genotypes) due to its optimized symmetrical structure . BMS-346, derived from BMS-824 dimerization, bridges the gap between early hits and clinical candidates by demonstrating improved potency and resistance profile retention .
Mechanism of Action: BMS-824 and BMS-790052 both disrupt NS5A localization and RC assembly, but BMS-790052’s symmetrical design enhances binding to the NS5A dimer interface, explaining its broader genotype coverage .
Resistance Profiles :
- Resistance mutations (e.g., L31V, Y93H) are common across this inhibitor class. However, BMS-790052’s structural rigidity reduces susceptibility to resistance compared to BMS-824 .
Development Pipeline Insights
The evolution from BMS-824 to BMS-790052 highlights key strategies in NS5A inhibitor design:
- Dimerization-Driven Optimization : BMS-824’s spontaneous dimerization revealed the importance of symmetry for potency, directly informing the synthesis of BMS-346 and BMS-790052 .
- Pharmacophore Refinement: Removal of metabolically unstable moieties (e.g., thiazolidinone in BMS-824) and incorporation of rigid linkers (e.g., in BMS-790052) improved stability and efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
